Magnesium acrylate is an organometallic compound with the chemical formula CHMgO and a molecular weight of approximately 166.415 g/mol. It appears as a white powder and has a melting point exceeding 220 °C. This compound is notable for its role as a polymerization initiator and crosslinking agent in various applications, particularly in the fields of materials science and biomedicine . Magnesium acrylate is synthesized from acrylic acid and magnesium salts, resulting in a compound that exhibits both ionic and covalent bonding characteristics.
Research into the biological activity of magnesium acrylate is limited but suggests potential applications in drug delivery systems and tissue engineering. Its biocompatibility makes it a candidate for use in biomedical applications where interaction with biological tissues is required. Studies indicate that magnesium acrylate can enhance cell adhesion and proliferation when incorporated into polymeric scaffolds .
Magnesium acrylate can be synthesized through several methods:
These methods allow for variations in purity and molecular weight of the final product, influencing its properties and applications .
Studies on the interactions of magnesium acrylate with other materials reveal its effectiveness in improving compatibility between dissimilar polymers. For instance, it has been shown to enhance the interfacial adhesion between polypropylene and ethylene-propylene-diene rubber, leading to improved mechanical properties of the composite material . This property is particularly valuable in developing advanced composite materials that require specific performance characteristics.
Several compounds share structural or functional similarities with magnesium acrylate:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Calcium acrylate | CHCaO | Higher solubility in water; used in dental applications |
| Zinc acrylate | CHZnO | Acts as a stabilizer in plastics; promotes adhesion |
| Barium acrylate | CHBaO | Used in radiation shielding materials |
Magnesium acrylate is unique due to its balance of ionic and covalent bonding characteristics, which enhances its compatibility with various polymers while retaining sufficient reactivity for crosslinking applications . Its biocompatibility also sets it apart from other metal acrylates, making it suitable for biomedical applications.
Magnesium acrylate is an organometallic compound with the molecular formula C6H6MgO4 and a molecular weight of 166.41 grams per mole [1] [2] [9]. The compound is also known by its International Union of Pure and Applied Chemistry name magnesium prop-2-enoate and has the Chemical Abstracts Service number 5698-98-6 [1] [2]. The structural arrangement consists of a central magnesium ion coordinated by two acrylate anions, where each acrylate unit contains the characteristic carbon-carbon double bond of the prop-2-enoate group .
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] [2] [9]. This notation clearly illustrates the presence of two deprotonated acrylic acid molecules (acrylate anions) associated with a single divalent magnesium cation. The magnesium ion typically exhibits octahedral coordination geometry, where four of the six coordination positions are occupied by oxygen atoms from the carboxylate groups, with the remaining positions potentially occupied by water molecules or other ligands [18].
The acrylate anions in magnesium acrylate can coordinate to the metal center through different binding modes, including monodentate and bidentate arrangements [23]. In the monodentate coordination mode, only one oxygen atom from each carboxylate group bonds to the magnesium ion, while in the bidentate mode, both oxygen atoms of the carboxylate group participate in coordination [23]. The actual coordination mode depends on various factors including the crystalline environment and the presence of other ligands.
Magnesium acrylate presents as a white powder at room temperature with distinctive physical properties that distinguish it from other metal acrylates [1] [9]. The compound exhibits a melting point exceeding 220°C with decomposition, indicating significant thermal stability [1] [3] [9]. The density of magnesium acrylate is reported as 1.25 grams per cubic centimeter at 20°C [1].
The compound demonstrates remarkable water solubility, with a reported solubility of 964 grams per liter at 21°C [1]. This high water solubility is attributed to the ionic nature of the magnesium-carboxylate interactions and the hydrophilic character of both the metal cation and the carboxylate anions . The material is sensitive to both air and moisture, requiring careful storage conditions to maintain its stability [1] [9].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 166.41 g/mol | [1] [2] |
| Melting Point | >220°C (decomposition) | [1] [9] |
| Density | 1.25 g/cm³ at 20°C | [1] |
| Water Solubility | 964 g/L at 21°C | [1] |
| Physical Form | White powder | [1] |
| Hydrolytic Sensitivity | 4: no reaction with water under neutral conditions | [1] |
| LogP | -1.87 at 22°C | [1] |
The compound exhibits a logarithmic partition coefficient (LogP) of -1.87 at 22°C, indicating its preference for aqueous phases over organic solvents [1]. This hydrophilic nature makes magnesium acrylate particularly suitable for applications in aqueous polymerization systems and hydrogel formation [8].
The spectroscopic characterization of magnesium acrylate provides valuable insights into its molecular structure and bonding characteristics. Infrared spectroscopy reveals characteristic absorption bands that are consistent with the presence of both carboxylate groups and the metal-oxygen interactions [25] [26] [27].
The infrared spectrum of magnesium acrylate displays several diagnostic peaks. The carbonyl stretching vibration of the carboxylate group typically appears in the region of 1700-1600 cm⁻¹, with the exact position depending on the coordination mode of the carboxylate to the magnesium center [25] [27]. For metal carboxylates, the asymmetric carboxylate stretching (νₐₛ(COO⁻)) generally occurs around 1600-1550 cm⁻¹, while the symmetric stretching (νₛ(COO⁻)) appears around 1400-1300 cm⁻¹ [27] [28].
The carbon-carbon double bond characteristic of the acrylate group produces a distinctive absorption band around 1630-1680 cm⁻¹ [26] [27]. The carbon-hydrogen stretching vibrations from the vinyl group appear in the 3000-3100 cm⁻¹ region, while the out-of-plane bending vibrations of the vinyl hydrogen atoms occur around 950-1000 cm⁻¹ [26] [27].
Nuclear magnetic resonance spectroscopy provides additional structural information, particularly regarding the environment of the acrylate carbons and hydrogens [12]. The presence of the magnesium ion influences the chemical shifts of nearby nuclei through its coordination effects and the resulting changes in electron density distribution [12].
Ultraviolet-visible spectroscopy of magnesium acrylate shows absorption characteristics related to the π-π* transitions of the carbon-carbon double bond system [13]. The compound typically exhibits absorption maxima in the range of 200-280 nanometers, which is characteristic of conjugated carboxylate systems [13].
The structural properties of magnesium acrylate can be better understood through comparison with other metal acrylates, particularly those of alkaline earth metals and transition metals. The ionic radius of magnesium (0.72 Å for Mg²⁺ in octahedral coordination) significantly influences its coordination geometry and bonding characteristics [18].
Calcium acrylate, with a larger ionic radius for Ca²⁺ (1.00 Å in octahedral coordination), typically exhibits different coordination preferences and solubility characteristics compared to magnesium acrylate [18]. The larger size of the calcium ion allows for higher coordination numbers and different packing arrangements in the solid state [18]. Zinc acrylate, with Zn²⁺ having an ionic radius of 0.74 Å, shows similar coordination behavior to magnesium acrylate but with different electronic properties due to the filled d-orbital configuration of zinc [18].
| Metal Acrylate | Ionic Radius (Å) | Coordination Preference | Water Solubility | Unique Properties |
|---|---|---|---|---|
| Magnesium acrylate | 0.72 (Mg²⁺) | Octahedral | High (964 g/L) | Biocompatible, forms stable hydrogels |
| Calcium acrylate | 1.00 (Ca²⁺) | Higher coordination numbers | High | Used in dental applications |
| Zinc acrylate | 0.74 (Zn²⁺) | Tetrahedral/Octahedral | Moderate | Acts as stabilizer in plastics |
| Barium acrylate | 1.35 (Ba²⁺) | High coordination numbers | Low | Used in radiation shielding |
The bonding characteristics also differ among these metal acrylates. Magnesium acrylate exhibits predominantly ionic bonding with some covalent character, while transition metal acrylates like zinc acrylate may show greater covalent character due to the more polarizing nature of the transition metal cations [24]. The coordination modes of the carboxylate groups can vary significantly among different metals, with smaller, more highly charged cations like Mg²⁺ favoring bidentate coordination, while larger cations may accommodate monodentate coordination more readily [23].
The electronic structure of magnesium acrylate is characterized by the interaction between the magnesium cation and the acrylate anions through predominantly ionic bonding with some degree of covalent character [24]. The magnesium ion, with its electronic configuration of [Ne], acts as a Lewis acid, accepting electron density from the carboxylate oxygen atoms which serve as Lewis bases [15].
The bonding in magnesium acrylate can be analyzed using molecular orbital theory, where the overlap between magnesium orbitals and oxygen orbitals of the carboxylate groups creates bonding and antibonding molecular orbitals [15]. The filled 2p orbitals of oxygen overlap with the empty 3s and 3p orbitals of magnesium, resulting in predominantly ionic interactions with some orbital mixing that imparts partial covalent character to the bonds [15] [24].
The acrylate anions possess delocalized π-electron systems extending over the carboxylate group and the carbon-carbon double bond [19]. This delocalization affects the electron density distribution and influences the coordination behavior of the carboxylate groups [19]. The presence of the vinyl group introduces additional electronic effects through its π-system, which can participate in conjugation with the carboxylate π-system under certain conditions [19].
The coordination geometry around the magnesium center is primarily determined by electrostatic considerations and the size constraints imposed by the ionic radius of Mg²⁺ [18]. The octahedral arrangement minimizes electrostatic repulsion while maximizing the coordination number, leading to optimal stability [18]. The bond lengths between magnesium and oxygen atoms in carboxylate coordination typically range from 2.05 to 2.15 Å, which is consistent with ionic bonding supplemented by some orbital overlap [18] [23].
The electronic structure also influences the spectroscopic properties of magnesium acrylate [25] [27]. The charge transfer from the carboxylate groups to the magnesium center affects the vibrational frequencies of the carbonyl groups, resulting in the characteristic infrared absorption patterns observed in metal carboxylates [25] [27]. The coordination of the carboxylate groups to magnesium typically results in a lowering of the carbonyl stretching frequency compared to free carboxylic acids, reflecting the reduced bond order due to increased electron delocalization [27].
The fundamental synthesis of magnesium acrylate monomer relies on a direct neutralization reaction between acrylic acid and magnesium hydroxide [1] [2] [3]. This acid-base reaction represents the most widely utilized and industrially relevant approach for magnesium acrylate production.
The neutralization process involves adding 2 molar acrylic acid dropwise to a 1 molar magnesium hydroxide solution in distilled water under constant stirring and controlled temperature conditions [1] [2] [3]. The reaction must be conducted at a precisely controlled temperature of 18°C to ensure optimal product formation [4]. The reaction proceeds over 24 hours, during which the dispersion undergoes a characteristic color change from off-white to a yellowish transparent solution, indicating complete neutralization [2] [4].
Following neutralization, the magnesium acrylate solution is filtered and concentrated to 25% weight using a rotary evaporator [4]. This concentration step is critical for subsequent polymerization reactions, as it provides the appropriate monomer concentration for effective polymer synthesis.
The reaction stoichiometry follows the general acid-base neutralization equation:
2CH₂=CH-COOH + Mg(OH)₂ → (CH₂=CHCOO)₂Mg + 2H₂O [5]
This neutralization approach offers several advantages including high yield, straightforward purification, and scalability for industrial production. The method produces magnesium acrylate with molecular formula C₆H₆MgO₄ and molecular weight 166.41 g/mol [6] [7] [8].
Free radical polymerization represents the primary method for converting magnesium acrylate monomer into poly(magnesium acrylate) hydrogels with tailored properties [1] [4]. This technique enables precise control over polymer characteristics through systematic variation of reaction parameters.
The polymerization process utilizes ammonium persulfate as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the catalyst [4]. Two distinct crosslinking densities can be achieved by varying the initiator concentration: PAMgA 5 using 5 mM ammonium persulfate produces long segments between linking points, while PAMgA 40 using 40 mM ammonium persulfate creates short polymer chains between crosslinking points [4].
The polymerization protocol involves dissolving appropriate amounts of ammonium persulfate and magnesium acrylate in 40 mL of water, followed by pouring the solution into Petri dishes and heating at 60°C for 5 minutes [1]. Upon initiation of polymerization, evidenced by temperature increase, the reaction is slowed by transferring to a thermostatic bath at 10°C for 5 hours until polymerization completion [1].
Post-polymerization treatment requires maintaining the polymers in distilled water at room temperature for seven days, with daily water replacement to ensure complete removal of unreacted monomer [4]. The final polymers are lyophilized and sieved to obtain powder suitable for tablet preparation [4].
Solution polymerization of magnesium acrylate enables superabsorbent polymer synthesis with enhanced water absorption capabilities [9] [10]. This methodology involves ambient temperature polymerization using potassium polyacrylate, polyvinyl alcohol, and magnesium chloride as crosslinking agent [9].
The process utilizes potassium polyacrylate solution (2.174% w/v) prepared by dissolving 5 g KPA in 230 mL distilled water [9]. Varying weights of magnesium chloride hexahydrate (0.4-1.0 g) are added separately to 25 mL portions of stock solution and stirred using a magnetic stirrer for 30 minutes at 70°C [9].
For polyvinyl alcohol complexation, a PVA solution (2.174% w/v) is synthesized by melting 5 g polymer in basic solution containing NaOH to distilled water ratio of 8:100 [9]. Different weights of magnesium chloride hexahydrate (0.33-1.1 g) are incorporated and stirred for 30 minutes at 70°C [9].
The resulting complexes are emptied into Petri dishes and dried at 25°C for 48 hours [9]. Maximum water absorbency is achieved when magnesium chloride content reaches 0.6 g for KPA and 0.55 g for PVA, yielding absorbency values of 650% and 244% respectively [9].
Initiator concentration exerts profound effects on both the kinetic behavior and final properties of magnesium acrylate polymers [1] [11]. Systematic studies reveal that increasing initiator concentration fundamentally alters the polymerization mechanism and resulting polymer architecture.
At 10 mM ammonium persulfate, polymers exhibit baseline storage modulus and permanent crosslink characteristics typical of chemical gels [1]. Increasing concentration to 15 mM results in decreased storage modulus and increased network defects, while 20 mM concentration causes further modulus reduction and additional structural imperfections [1].
Most significantly, 40 mM initiator concentration produces dramatically changed behavior, transforming the system from a chemical gel with permanent crosslinks to a weak gel characterized by non-permanent crosslinks [1]. This concentration threshold represents a critical transition point where increased initiator concentration creates excessive network defects including free chain-ends and elastically ineffective chains [1].
The swelling degree increases proportionally with initiator concentration, with 40 mM systems showing the highest water uptake [1]. This enhanced swelling capacity reflects the more open polymer structure resulting from increased network imperfections [1].
Higher initiator concentrations accelerate polymerization kinetics according to the relationship: Rp = kpM^0.5, where increased initiator concentration [I] directly enhances polymerization rate [11]. However, this acceleration comes at the cost of reduced mechanical integrity and altered viscoelastic properties [1].
Reaction temperature, monomer concentration, and reaction time collectively determine the final properties of magnesium acrylate polymers [1] [12]. Understanding these relationships enables rational design of polymers with target specifications.
Monomer concentration effects demonstrate clear trends: 20% w/w produces low crosslinking density and moderate network independence, 30% w/w achieves medium crosslinking density with good network characteristics, while 40% w/w yields high crosslinking density and excellent network independence [1].
Storage modulus increases systematically with monomer concentration, reflecting enhanced crosslinking density [1]. Higher monomer concentrations also improve the frequency independence of storage modulus, indicating more robust chemical gel formation [1].
Temperature effects are particularly significant for phase transition behavior. All samples except those with 40 mM initiator show similar thermal responses: pseudo-equilibrium modulus at low temperatures, followed by transition temperature where storage modulus increases, then leveling to new pseudo-equilibrium [1].
The transition temperature increases with both monomer concentration and initiator concentration, though initiator effects are more pronounced [1]. This transition represents a shift from hydrophilic to hydrophobic interactions, causing volume phase transition and structural compaction [1].
Reaction kinetics studies reveal that gelation time is inversely proportional to initiator concentration under constant temperature conditions [13]. The relationship follows: t^-1 ∝ [I]^0.5 for coupling termination and t^-1 ∝ [I] for disproportionation termination [13].
Commercial magnesium acrylate production requires scale-up optimization while maintaining product quality and economic viability [14] [15] [16]. Current industrial capacity reaches 1000 metric tons per month with 30-day delivery times [15].
Alternative industrial synthesis routes include reaction with magnesium di-n-butanolate and 4-methoxy-phenol in diethylene glycol monobutyl ether at 48-90°C for 0.5 hours [14]. Another approach utilizes antimony(III) trioxide and magnesium carbonate in water at 90°C under inert atmosphere, achieving 93.2% yield in 1 hour [14].
Storage requirements specify ventilated dry places away from open flames, with products typically achieving 90% purity [15]. The compound is air and moisture sensitive, necessitating appropriate packaging and handling protocols [8] [14].
Process safety considerations include managing the irritating properties to eyes, respiratory system, and skin [8]. Standard safety protocols require immediate water rinsing for eye contact and protective clothing during handling [8].
Quality control parameters include monitoring melting point (220°C decomposition), density (1.25 g/cm³ at 20°C), water solubility (964 g/L at 21°C), and LogP value (-1.87 at 22°C) [7] [8] [17]. These specifications ensure consistent product performance across industrial applications.
Economic factors driving industrial adoption include the development of non-toxic alternatives to traditional metal salt catalysts, with 97% preference for transesterification over unwanted Michael additions [16]. This improvement reduces waste generation and enhances process sustainability [16].
Recent advances in magnesium acrylate synthesis focus on continuous flow methodologies, green chemistry principles, and biotechnology-inspired approaches that offer enhanced control, sustainability, and efficiency [18] [19] [20] [21].
Continuous flow magnesiation using TMPMgCl·LiCl enables metalation of functionalized acrylates under more convenient conditions than batch reactions [18] [20]. Flow conditions allow magnesiations at 0.25-2.50 mmol/min conversion rates with short residence times (1-20 minutes) and near-ambient temperature [19] [21].
This approach overcomes limitations of batch processes that require cryogenic temperatures and long reaction times [18]. Flow metalation enables synthesis of sensitive acrylic derivatives that cannot be produced under batch conditions, expanding the accessible chemical space [18].
Microreactor technology offers precise control over reaction parameters including residence time, mixing, and temperature [22]. Benefits include higher yields, better energy efficiency, reduced by-product generation, and minimized environmental impact [22].
Green synthesis approaches emphasize environmental sustainability through solvent-free conditions, integrated separation techniques, and reagent recycling [22] [23]. These methods eliminate hazardous material storage and transportation requirements while enabling point-of-use synthesis [22].
Biotechnology-inspired methods include enzyme immobilization within poly(magnesium acrylate) microgels for bioreactor applications [24] [25]. Varying monomer concentration (1.5 mol L⁻¹) produces 40 μm microgels with pomegranate-like structure that increases specific surface area [24] [25].
Advanced characterization techniques including neutron scattering and scanning electron microscopy enable detailed understanding of polymer microstructure and optimization of synthesis conditions [24] [25]. These insights facilitate rational design of materials with target properties for specific applications.
Irritant;Environmental Hazard